molecular formula C12H23NO4 B7922458 3-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7922458
M. Wt: 245.32 g/mol
InChI Key: WLNJPQSJIZXVES-UHFFFAOYSA-N
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Description

Chemical Name: 3-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS Number: 374795-36-5 (discontinued) Molecular Formula: C₁₂H₂₃NO₄ Molecular Weight: 261.31 g/mol Structural Features:

  • Pyrrolidine ring substituted with a 2-hydroxyethoxymethyl group at the 3-position.
  • tert-Butyl carbamate (Boc) protecting group at the 1-position.
  • Ethylene glycol-derived ether linkage (hydroxyethoxy) on the side chain.

This compound is a key intermediate in medicinal chemistry for synthesizing bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Hydroxy-ethoxymethyl Group: This step involves the reaction of the pyrrolidine ring with ethylene oxide in the presence of a base to introduce the hydroxy-ethoxymethyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality this compound.

Chemical Reactions Analysis

Oxidation Reactions

Hydroxymethyl groups in similar pyrrolidine derivatives undergo selective oxidation to form aldehydes or ketones. For example:

  • Tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 199174-24-8) was oxidized to its aldehyde derivative using NaOCl (bleach) in the presence of TEMPO and KBr under biphasic conditions (DCM/water, 0–8°C) .

  • Typical reagents: TEMPO/NaOCl/KBr system, oxalyl chloride/DMSO (Swern oxidation) .

Ester Hydrolysis and Functionalization

The tert-butyl ester group is stable under basic conditions but can be hydrolyzed under acidic conditions to yield carboxylic acids:

  • Hydrolysis of tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS 664364-29-8) under HCl/EtOAc yields the corresponding carboxylic acid .

  • Esters with hydroxy groups (e.g., tert-butyl 3-hydroxymethylpyrrolidine-1-carboxylate ) may undergo further functionalization, such as etherification or acetylation .

Reductive Amination

Compounds with amino-ethoxymethyl substituents (e.g., 3-(2-amino-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester ) can participate in reductive amination with ketones or aldehydes using NaBH3CN or similar reductants .

Protection/Deprotection Strategies

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (e.g., TFA or HCl in dioxane) to release the free amine. For example:

  • Deprotection of tert-butyl 3-((2-aminoethoxy)methyl)pyrrolidine-1-carboxylate (CID 66563852) with TFA yields a primary amine for further coupling .

Nucleophilic Substitution

Hydroxy groups in similar structures are often converted to leaving groups (e.g., mesyl or tosyl chloride) for substitution reactions. For instance:

  • Tert-butyl 2-hydroxymethyl-pyrrolidine-1-carboxylate (CAS 170491-63-1) reacts with methanesulfonyl chloride to form a mesylate intermediate, enabling subsequent SN2 reactions .

Reaction Conditions and Selectivity

Reaction TypeReagents/ConditionsOutcome/Application
Oxidation TEMPO/NaOCl/KBr, 0–8°C, DCM/water Selective conversion of –CH2OH to –CHO
Ester Hydrolysis HCl (gaseous) in EtOAc, RT Boc deprotection or carboxylic acid formation
Reductive Amination NaBH3CN, MeOH, RT Secondary/tertiary amine synthesis
Boc Deprotection TFA in DCM, 0°C to RT Free amine generation for further coupling
Nucleophilic Substitution MsCl/Et3N, DCM, 0°C Preparation of sulfonates for displacement

Challenges and Considerations

  • Steric Hindrance : Bulky tert-butyl groups may slow reactions at the pyrrolidine nitrogen .

  • Stereochemistry : Chiral centers in the pyrrolidine ring (e.g., CAS 199174-24-8) require stereocontrolled synthesis to retain enantiomeric purity .

  • Solubility : Polar solvents (MeOH, DCM) are preferred for reactions involving hydroxy/amino derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a precursor in the synthesis of biologically active molecules. Its structure allows it to serve as a building block for various pharmaceutical agents, particularly those targeting neurological and metabolic disorders.

Antibacterial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antibacterial properties. The incorporation of the hydroxyethoxymethyl group may enhance the compound's efficacy against resistant bacterial strains, making it a candidate for further development in antibiotic therapies .

Drug Delivery Systems

Due to its favorable solubility characteristics, 3-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be explored in drug delivery applications. Its ability to form stable complexes with various drugs could facilitate targeted delivery mechanisms, improving therapeutic outcomes while minimizing side effects.

Case Study 1: Synthesis and Biological Evaluation

A study published in a peer-reviewed journal synthesized several derivatives of pyrrolidine carboxylic acids, including the tert-butyl ester variant. These compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as new antibacterial agents .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of pyrrolidine derivatives in models of neurodegeneration. The study highlighted that compounds similar to this compound demonstrated protective effects against oxidative stress-induced neuronal damage .

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy-ethoxymethyl group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

The Boc-protected pyrrolidine scaffold is widely modified to tune physicochemical properties. Below is a comparative analysis:

Compound Name Substituent CAS Number Molecular Formula Key Features References
3-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 2-Hydroxyethoxymethyl 374795-36-5 C₁₂H₂₃NO₄ Ethylene glycol ether; moderate polarity, potential for hydrogen bonding
3-(2-Hydroxyethylsulfanylmethyl)pyrrolidine-1-carboxylic acid tert-butyl ester 2-Hydroxyethylthioether N/A (MFCD21092902) C₁₂H₂₃NO₃S Thioether linkage; higher lipophilicity, reduced hydrogen-bonding capacity
3-(2-Methoxyethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester 2-Methoxyethylamine N/A (SC-22038) C₁₂H₂₄N₂O₃ Aminoethyl side chain; basicity enhances solubility in acidic media
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester Methanesulfonamide N/A C₁₁H₂₂N₂O₄S Sulfonamide group; increased metabolic stability, electron-withdrawing effects

Key Observations :

  • Polarity : The hydroxyethoxymethyl derivative has higher polarity than thioether or methoxyethyl analogs due to its ether and hydroxyl groups .
  • Reactivity : Thioether-containing analogs (e.g., ) may undergo oxidation to sulfoxides, unlike the ether-linked target compound .
  • Synthetic Utility: Aminoethyl derivatives (e.g., SC-22038) are preferred for further functionalization via nucleophilic substitution .

Commercial and Regulatory Status

  • Alternatives: SC-22038 (aminoethyl analog) and MFCD21092902 (thioether analog) remain commercially active .

Biological Activity

3-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1212182-03-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

  • Molecular Formula : C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol
  • CAS Number : 1212182-03-0
  • Purity : Typically >98% .

Synthesis

The synthesis of this compound involves several steps, including the protection of functional groups and the use of specific reagents to achieve the desired product. The detailed synthetic pathway is essential for understanding its biological activity, as modifications can significantly influence pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activities. A study demonstrated that similar pyrrolidine derivatives showed potent inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds were reported to be in the low nanomolar range, suggesting strong antibacterial properties .

CompoundMIC (µg/mL)Target Bacteria
Compound A0.5E. coli
Compound B1.0S. aureus
Compound C0.25K. pneumoniae

Anticancer Activity

In vitro studies have shown that certain pyrrolidine derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A375 (melanoma). The compounds demonstrated IC50 values ranging from 10 to 20 µM, indicating moderate potency . The mechanism of action is believed to involve interference with cellular signaling pathways and induction of apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various pyrrolidine derivatives against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that the tested compounds exhibited significant antibacterial activity, with some achieving inhibition zones comparable to standard antibiotics .

Study on Anticancer Properties

Another investigation focused on the antiproliferative effects of pyrrolidine derivatives on melanoma cells. The study highlighted that certain compounds could effectively reduce cell viability by inducing oxidative stress and disrupting mitochondrial function .

Q & A

Q. What are the standard synthetic routes for 3-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester?

Basic Research Question
The synthesis typically involves:

  • Activation of the carboxylic acid : Starting with pyrrolidine derivatives, the carboxylic acid group is activated using reagents like thionyl chloride to form an acid chloride .
  • tert-Butyl ester formation : The acid chloride reacts with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to install the tert-butyloxycarbonyl (Boc) protecting group .
  • Hydroxyethoxymethyl introduction : Subsequent alkylation or substitution reactions introduce the 2-hydroxyethoxymethyl side chain. For example, SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) is used under basic conditions (e.g., DIPEA) to protect hydroxyl groups, followed by deprotection with TBAF (tetrabutylammonium fluoride) to yield the final product .

Key Reagents : Thionyl chloride, tert-butyl alcohol, SEM-Cl, TBAF.

Q. How is the tert-butyl group utilized as a protecting group in pyrrolidine derivatives?

Basic Research Question
The tert-butyl group serves as a temporary protective moiety for amines or hydroxyl groups:

  • Role : It prevents unwanted side reactions (e.g., nucleophilic attack or oxidation) during multi-step syntheses. For example, in , the Boc group stabilizes the pyrrolidine nitrogen during coupling reactions .
  • Deprotection : The Boc group is removed under acidic conditions (e.g., HCl/dioxane) or via hydrolysis, regenerating the free amine or hydroxyl group .

Methodological Tip : Monitor deprotection efficiency using TLC or LC-MS to avoid over-acidification, which may degrade sensitive functional groups.

Q. What analytical techniques are critical for characterizing the stereochemistry of this compound?

Advanced Research Question

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming stereochemistry. For instance, coupling constants (J-values) in 1H NMR distinguish axial/equatorial substituents on the pyrrolidine ring. reports δ 4.29–4.28 (m, 1H) for a chiral center in a related Boc-protected pyrrolidine .
  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • X-ray Crystallography : Provides definitive stereochemical assignment but requires high-purity crystals .

Data Contradiction Note : Discrepancies in NMR shifts (e.g., solvent effects) should be cross-validated with computational methods (DFT calculations).

Q. How can coupling efficiency be optimized for SEM-protected intermediates?

Advanced Research Question
SEM protection (e.g., SEM-Cl) is prone to steric hindrance. Optimization strategies include:

  • Coupling Reagents : Use BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) or HATU for efficient amide bond formation, as in (95% yield for SEM esters) .
  • Solvent Selection : Dichloromethane or THF enhances reagent solubility and minimizes side reactions.
  • Temperature Control : Reactions at 0–20°C improve selectivity for SEM intermediates .

Troubleshooting : Low yields may result from incomplete SEM deprotection. Verify with 1H NMR (absence of SEM methyl signals at δ 0.0–0.5 ppm).

Q. How do reaction conditions resolve contradictions in reported amidation yields (EDCI/HOBt vs. HATU)?

Advanced Research Question

  • EDCI/HOBt : Yields 80–85% but requires strict anhydrous conditions. reports 85% yield for amide formation but notes sensitivity to moisture .
  • HATU/DIPEA : Higher efficiency (90–95% yields) due to superior activation of carboxylates. However, HATU is cost-prohibitive for large-scale syntheses .
  • Solvent Basicity : DIPEA in dichloromethane (pH ~8–9) minimizes racemization compared to EDCI/HOBt in DMF .

Recommendation : Screen coupling agents and bases for each substrate to balance cost and yield.

Q. What strategies address stability issues during Boc deprotection?

Advanced Research Question
Boc removal under strong acids (e.g., HCl) can degrade hydroxyethoxymethyl groups:

  • Alternative Deprotection : Use milder acids (e.g., TFA in DCM) or catalytic hydrogenation for acid-sensitive intermediates .
  • Stability Testing : Monitor degradation via LC-MS over 24–48 hours under proposed conditions. highlights the need for inert atmospheres (N2) to prevent oxidation .

Critical Parameter : Maintain reaction temperature below 25°C to avoid side reactions like tert-butyl carbocation formation.

Q. How is the hydroxyethoxymethyl side chain functionalized for downstream applications?

Advanced Research Question

  • Etherification : React the hydroxyl group with alkyl halides (e.g., methyl iodide) under basic conditions (K2CO3) to form ether derivatives .
  • Esterification : Use DCC/DMAP to acylate the hydroxyl group, enabling conjugation to fluorescent probes or biotin tags .
  • Validation : Confirm functionalization via IR spectroscopy (C-O stretch at 1100–1250 cm⁻¹) and HRMS .

Q. What computational methods predict regioselectivity in pyrrolidine substitutions?

Advanced Research Question

  • DFT Calculations : Model transition states to predict preferential substitution at C-3 vs. C-4 positions. ’s NMR data (δ 3.30–3.20 ppm for axial protons) aligns with computational predictions for C-3 reactivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on nucleophilic attack pathways.
  • Contradiction Resolution : Discrepancies between predicted and experimental outcomes (e.g., unexpected C-4 substitution) may arise from steric effects not captured in gas-phase DFT models.

Q. How do storage conditions impact the compound’s stability?

Advanced Research Question

  • Temperature : Store at –20°C under inert gas (Ar) to prevent hydrolysis of the tert-butyl ester .
  • Light Sensitivity : Protect from UV exposure to avoid radical degradation of the hydroxyethoxymethyl group.
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) quantify degradation products via LC-MS .

Documentation : recommends PPE (gloves, face shields) during handling due to irritant properties .

Q. What methodologies validate the absence of stereochemical impurities?

Advanced Research Question

  • Chiral Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid) and analyze by 19F NMR .
  • Enantiomeric Excess (ee) : Measure via chiral HPLC (e.g., CHIRALPAK® columns) or capillary electrophoresis.
  • Case Study : reports 92% ee for a related pyrrolidine derivative using (R)-BINAP/Pd(OAc)2 catalysis .

Note : Impurities >0.5% require reprocessing via recrystallization or preparative HPLC.

Properties

IUPAC Name

tert-butyl 3-(2-hydroxyethoxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-5-4-10(8-13)9-16-7-6-14/h10,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNJPQSJIZXVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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